3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine
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Overview
Description
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine is a heterocyclic compound that features a pyrazolidine ring fused with two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce any unsaturated bonds present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH₂Cl₂)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃)
Major Products
Oxidation: N-oxide derivatives
Reduction: Saturated pyrazolidine derivatives
Substitution: Alkylated pyridine derivatives
Scientific Research Applications
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
3(5)-Aminopyrazoles: These compounds have an amine group at the 3 or 5 position of the pyrazole ring and exhibit similar reactivity.
Uniqueness
3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine is unique due to its dual pyridine rings fused with a pyrazolidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-(5-pyridin-3-ylpyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C13H14N4/c1-3-10(8-14-5-1)12-7-13(17-16-12)11-4-2-6-15-9-11/h1-6,8-9,12-13,16-17H,7H2 |
InChI Key |
DEUQQMDIMCZYID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CN=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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